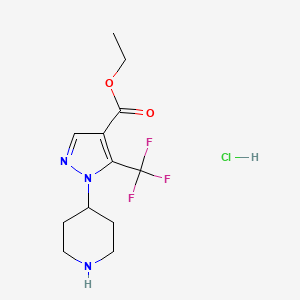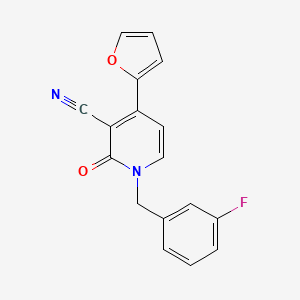
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of two chlorophenyl groups and a butanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common reagents used in this synthesis include strong acids or bases, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups into the molecule, leading to diverse derivatives.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chlorophenyl)-2-phenyl-4-oxobutanoic acid
- 4-(2,4-Dichlorophenyl)-2-phenyl-4-oxobutanoic acid
- 4-(4-Bromophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
Uniqueness
4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups, which confer distinct chemical and physical properties
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3O3/c17-10-3-1-9(2-4-10)15(20)8-13(16(21)22)12-6-5-11(18)7-14(12)19/h1-7,13H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGRFVFYMJTMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2527821.png)



![2,4-dimethyl-6-({1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2527827.png)

![N-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2527831.png)

![1-[3-(1-benzofuran-2-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethan-1-one](/img/structure/B2527835.png)
![6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B2527836.png)
![2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527838.png)

![2-{7,8-dimethoxy-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2527841.png)
